molecular formula C9H13NO2S B1359052 (2,5-Dimethylphenyl)methanesulfonamide CAS No. 919354-60-2

(2,5-Dimethylphenyl)methanesulfonamide

Cat. No. B1359052
M. Wt: 199.27 g/mol
InChI Key: CCCUCYFIXUXQDL-UHFFFAOYSA-N
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Description

“(2,5-Dimethylphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 919354-60-2 . It has a molecular weight of 199.27 and is typically in powder form .


Molecular Structure Analysis

The InChI code for “(2,5-Dimethylphenyl)methanesulfonamide” is 1S/C9H13NO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) . This indicates that the compound consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“(2,5-Dimethylphenyl)methanesulfonamide” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Electrophilic Aromatic Substitution Reactions

The compound is used in synthetic chemistry, particularly in electrophilic aromatic substitution reactions. It acts as an ortho/para directing group, which is essential for creating specific molecular structures during chemical synthesis .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively .

properties

IUPAC Name

(2,5-dimethylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCUCYFIXUXQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612427
Record name 1-(2,5-Dimethylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylphenyl)methanesulfonamide

CAS RN

919354-60-2
Record name 1-(2,5-Dimethylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-Dimethylphenyl)methanesulfonamide
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(2,5-Dimethylphenyl)methanesulfonamide
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(2,5-Dimethylphenyl)methanesulfonamide
Reactant of Route 5
(2,5-Dimethylphenyl)methanesulfonamide
Reactant of Route 6
(2,5-Dimethylphenyl)methanesulfonamide

Citations

For This Compound
2
Citations
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C7H7Cl2NO2S, is nearly syn to the ortho-chloro group and anti to the meta-chloro group, similar to that in N-(2,…
Number of citations: 3 scripts.iucr.org
S Al-Khafaji, N Cardinale… - Journal of Chemical …, 2003 - journals.sagepub.com
The orientation of the products of nitrosation: nitration and bromination of the methanesulfonamides of the six isomeric dimethylanilines have been established by 1 H NMR nuclear …
Number of citations: 2 journals.sagepub.com

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